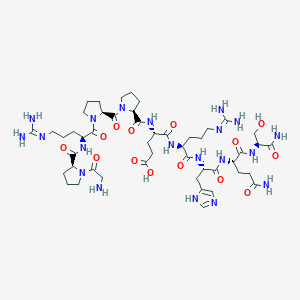
2-Amino-2-(4-fluorophenyl)ethanol
Übersicht
Beschreibung
“2-Amino-2-(4-fluorophenyl)ethanol” is a chemical compound with the molecular formula C8H10FNO. It has a molecular weight of 155.17 . It is used for the synthesis of organic compounds .
Synthesis Analysis
The synthesis of “this compound” involves various methods. For instance, one common preparation method is to react (S)-1-aminoethanol with fluorobenzene, and carry out aldol condensation reaction by suitable catalyst and conditions . Another method involves a reaction with lithium aluminium hydride .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an amino group and a fluorophenyl group attached to the same carbon atom .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a melting point of 94-96°C . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis Processes
- New Synthesis Process : 2-Amino-2-(4-fluorophenyl)ethanol, a key intermediate for cardiovascular drugs, has been synthesized using β-phenylethanol, reaching a total yield of 66.4% and HPLC purity of 99.77% (Zhang Wei-xing, 2013).
- Enantioselective Synthesis : It serves as an intermediate in synthesizing antagonists for the CCR5 chemokine receptor, potentially protective against HIV, and is used in the study of chiral recognition in molecular complexes (Author, 2022).
Luminescence and Fluorescence Studies
- Fluorescence Behavior : N-aryl-2-aminoquinolines, synthesized from 2-chloroquinoline and anilines with different substituent groups, exhibit varied fluorescence quantum yields in different solvents. This is due to the interactions between the fluorophore and solvent, and the effect of substituent groups (Shameer Hisham et al., 2019).
Antibacterial Activities
- Antibacterial Applications : The Schiff base of this compound shows good bacteriostasis activity against five bacteria, suggesting its potential in developing new antibacterial drugs (Huang Suo-yi & Tian Hua, 2004).
Molecular and Crystallography Studies
- X-Ray Crystal Structures : The compound's crystallography data reveals its structure, including the formation of intermolecular hydrogen bonds. This is crucial for understanding its molecular interactions and potential applications (M. Percino et al., 2008).
Cancer Research
- Anticancer Evaluation : Derivatives of 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one, synthesized via a multicomponent reaction, have shown significant potency against human breast cancer cell lines (A. Patravale et al., 2014).
Miscellaneous Applications
- Synthesis and Structural Characterization : The compound's synthesis involves various chemical reactions and characterizations, indicating its versatility in different chemical applications (Zhao De-feng, 2007).
- NLO Active Polyurethanes : New derivatives of 2-{(2-hydroxyethyl)-[4-(4-nitrophenylazo)phenyl]amino}ethanol are synthesized for developing electro-optical active polyurethanes, indicating its application in material science (Edgars Jecs et al., 2009).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors . This suggests that 2-Amino-2-(4-fluorophenyl)ethanol may also interact with various biological targets, contributing to its potential therapeutic effects.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Given the diverse biological activities of similar compounds , it’s plausible that this compound could influence a variety of biochemical pathways, leading to downstream effects on cellular function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . For this compound, it is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability of the compound and may influence its action.
Eigenschaften
IUPAC Name |
2-amino-2-(4-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQPEYLZIUEVIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564732 | |
| Record name | 2-Amino-2-(4-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
140373-17-7 | |
| Record name | 2-Amino-2-(4-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-2-(4-fluorophenyl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Ethyl-1,4-dihydropyrido[3,4-B]pyrazine-2,3-dione](/img/structure/B114183.png)


![Disodium;(2S,3S,4S,5R,6R)-6-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B114198.png)



![[4-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B114205.png)



![[7-Dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide](/img/structure/B114211.png)

![7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione](/img/structure/B114217.png)